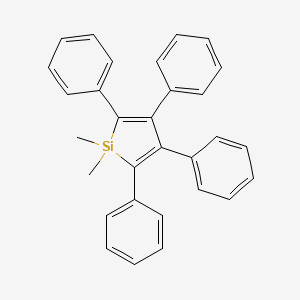

1,1-Dimethyl-2,3,4,5-tetraphenylsilole

Descripción general

Descripción

1,1-Dimethyl-2,3,4,5-tetraphenylsilole is a compound belonging to the class of siloles, which are silicon-containing heterocyclic compounds. Siloles are known for their unique electronic properties, making them of significant interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-2,3,4,5-tetraphenylsilole can be synthesized through a series of chemical reactions involving the formation of the silole ring and the introduction of phenyl groups. One common method involves the reaction of dichlorodimethylsilane with phenylacetylene in the presence of a catalyst such as palladium. The reaction conditions typically include an inert atmosphere, elevated temperatures, and the use of solvents like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the process would involve optimizing reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dimethyl-2,3,4,5-tetraphenylsilole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.

Substitution: Halogens, organometallic compounds; reactions may require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce various functionalized siloles .

Aplicaciones Científicas De Investigación

Photonics and Optoelectronics

DMTPS is widely recognized for its role as a molecular rotor and an aggregation-induced emitter (AIEgen) . Its photophysical properties make it suitable for applications in optoelectronic devices.

- Molecular Rotor Probes : DMTPS has been utilized as a molecular rotor probe to investigate microviscosities in ionic liquids. Studies have shown that it can effectively measure microviscosity changes in various imidazolium ionic liquids by analyzing its photoluminescence quantum yields (PL QYs) . The results indicated that DMTPS experiences less microviscosity than bulk viscosity in these environments, which is crucial for developing robust optoelectronic devices.

- AIE Properties : DMTPS exhibits significant AIE characteristics, which are advantageous for creating high-performance light-emitting devices. When aggregated in a poor solvent or solid-state environment, DMTPS shows enhanced photoluminescence . This property is particularly useful in designing organic light-emitting diodes (OLEDs) and other photonic applications.

Sensing Applications

DMTPS has been explored for its potential as a fluorescent chemosensor . Its ability to undergo changes in fluorescence upon interaction with specific analytes makes it suitable for detecting various substances.

- Carbon Dioxide Detection : Research has demonstrated that DMTPS can serve as a chemosensor for the detection of carbon dioxide gas. The fluorescence response of DMTPS changes significantly upon exposure to CO₂, allowing for quantification and monitoring of gas concentrations .

Material Science

In material science, DMTPS is being investigated for its role in developing new hybrid materials with enhanced properties.

- Hybrid Polymers : Recent studies have focused on embedding DMTPS within organic-inorganic hybrid polymers to improve the material's optical properties. The incorporation method affects the aggregation of DMTPS and enhances its dispersibility and stability within the polymer matrix . This approach can lead to the development of advanced materials with tailored optical characteristics suitable for various applications.

Table 1: Summary of Key Applications of DMTPS

Mecanismo De Acción

The mechanism by which 1,1-Dimethyl-2,3,4,5-tetraphenylsilole exerts its effects is primarily related to its electronic properties. The compound’s photoluminescence is attributed to its ability to undergo aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotations, which enhance luminescence when the molecules aggregate . The molecular targets and pathways involved include interactions with various solvents and matrices, affecting its emission properties .

Comparación Con Compuestos Similares

Similar Compounds

- 1,1-Dimethyl-2,3,4,5-tetraphenylgermole

- 1,1,2,3,4,5-Hexaphenylgermole

- 1,1-Dimethoxy-2,3,4,5-tetraphenylsilole

- 1,1,2,2-Tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene

Uniqueness

1,1-Dimethyl-2,3,4,5-tetraphenylsilole is unique due to its high photoluminescence efficiency and its ability to exhibit aggregation-induced emission. Compared to similar compounds like germoles, siloles generally show greater enhancement of luminescence when aggregated . This makes this compound particularly valuable in applications requiring high emission efficiency and stability.

Actividad Biológica

1,1-Dimethyl-2,3,4,5-tetraphenylsilole (DMTPS) is a member of the silole family characterized by its unique structure and significant biological activity. This compound has garnered attention due to its aggregation-induced emission (AIE) properties, which have implications in various fields including bioimaging and drug delivery.

Chemical Structure and Properties

DMTPS features a silicon atom within a five-membered ring that contains alternating double bonds, leading to interesting electronic properties. The molecular formula is CHSi, with a molecular weight of approximately 398.7 g/mol. The presence of four phenyl groups contributes to its luminescence and stability.

1. Aggregation-Induced Emission (AIE)

DMTPS exhibits AIE characteristics, meaning that its luminescence increases when it is in an aggregated state compared to when it is dissolved in a solvent. This property is particularly useful for applications in bioimaging and sensing technologies.

- Mechanism : In good solvents like acetonitrile, the intramolecular motions of the phenyl groups dissipate energy, resulting in weak emission. However, when in poor solvents or aggregated states, these motions are restricted, leading to enhanced fluorescence due to radiative decay of the excited state .

2. Applications in Bioimaging

DMTPS has been explored for its potential as a fluorescent probe in biological imaging. Its ability to emit strong fluorescence upon aggregation makes it suitable for tracking biological processes at the cellular level.

- Case Study : In experiments involving nanopore technology, DMTPS demonstrated dynamic emission changes based on confinement within the nanopore structure. This allowed for real-time visualization of molecular movements and interactions .

3. Drug Delivery Systems

The unique electronic properties of DMTPS also suggest its utility in drug delivery systems. Its luminescent properties can be harnessed for monitoring drug release and distribution within biological systems.

- Research Findings : Studies have indicated that DMTPS can be integrated into drug delivery vehicles, potentially improving targeting and efficacy through its fluorescent signaling capabilities .

Comparative Analysis with Similar Compounds

To better understand the biological activity of DMTPS, it is useful to compare it with other silole derivatives:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| DMTPS | Four phenyl groups; strong AIE properties | Enhanced luminescence in aggregated states |

| 1,1-Dimethyl-3,4-diphenylsilole | Two phenyl groups; less sterically hindered | Lower fluorescence efficiency compared to DMTPS |

| Hexaphenylsilole | Six phenyl groups; high stability | Greater steric hindrance affecting reactivity |

Propiedades

IUPAC Name |

1,1-dimethyl-2,3,4,5-tetraphenylsilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26Si/c1-31(2)29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCXDIGJYUOQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408380 | |

| Record name | 1,1-dimethyl-2,3,4,5-tetraphenylsilole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7641-40-9 | |

| Record name | 1,1-dimethyl-2,3,4,5-tetraphenylsilole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.